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molecular formula C16H17ClN2O2SSn B8564659 [1-(Benzenesulfonyl)-6-chloroindazol-4-yl]-trimethylstannane CAS No. 1254036-80-0

[1-(Benzenesulfonyl)-6-chloroindazol-4-yl]-trimethylstannane

Cat. No. B8564659
M. Wt: 455.5 g/mol
InChI Key: SYROJNNGTHVAHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09353098B2

Procedure details

In 4 batches, tetrakis(triphenylphosphine)palladium(0) (3.37 g, 2.92 mmol), ethyl 2-chloro-1,3-oxazole-5-carboxylate (6.65 g, 37.9 mmol, available from Apollo Scientific) and copper(I) iodide (1.11 g, 5.83 mmol) were added to a solution of 6-chloro-1-(phenylsulfonyl)-4-(trimethylstannanyl)-1H-indazole (13.28 g, 29.2 mmol) in N,N-dimethylformamide (52 ml). In 3 of the batches, tetrakis(triphenylphosphine)palladium(0) (1.03 g, 0.89 mmol), ethyl 2-chloro-1,3-oxazole-5-carboxylate (2.03 g, 11.59 mmol) and copper(I) iodide (0.34 g, 1.78 mmol) were added to a solution of 6-chloro-1-(phenylsulfonyl)-4-(trimethylstannanyl)-1H-indazole (4.06 g, 8.91 mmol) in N,N-dimethylformamide (16 ml). In the fourth batch, tetrakis(triphenylphosphine)palladium(0) (0.28 g, 0.24 mmol), ethyl 2-chloro-1,3-oxazole-5-carboxylate (0.55 g, 3.14 mmol) and copper(I) iodide (0.09 g, 0.48 mmol) were added to a solution of 6-chloro-1-(phenylsulfonyl)-4-(trimethylstannanyl)-1H-indazole (1.10 g, 2.42 mmol) in N,N-dimethylformamide (4 ml). Each batch was heated and stirred at 100° C. under microwave irradiation for 30 min. The mixtures were allowed to cool to RT and the combined precipitated product suspended in diethyl ether and collected by filtration, washing with further diethyl ether then drying in a vacuum oven for 72 h. Approximately 5.2 g of the resultant solid was dissolved in dichloromethane and passed through Celite, eluting with further dichloromethane. The solvent was evaporated in vacuo to give the title compound as a pale orange solid (4.95 g).
Quantity
6.65 g
Type
reactant
Reaction Step One
Quantity
13.28 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
solvent
Reaction Step One
Quantity
3.37 g
Type
catalyst
Reaction Step One
Name
copper(I) iodide
Quantity
1.11 g
Type
catalyst
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step Two
Quantity
4.06 g
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Two
Quantity
1.03 g
Type
catalyst
Reaction Step Two
Name
copper(I) iodide
Quantity
0.34 g
Type
catalyst
Reaction Step Two
Quantity
0.55 g
Type
reactant
Reaction Step Three
Quantity
1.1 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
0.28 g
Type
catalyst
Reaction Step Three
Name
copper(I) iodide
Quantity
0.09 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[O:3][C:4]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:5][N:6]=1.[Cl:12][C:13]1[CH:21]=[C:20]2[C:16]([CH:17]=[N:18][N:19]2[S:22]([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)(=[O:24])=[O:23])=[C:15]([Sn](C)(C)C)[CH:14]=1>CN(C)C=O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cu]I>[Cl:12][C:13]1[CH:21]=[C:20]2[C:16]([CH:17]=[N:18][N:19]2[S:22]([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)(=[O:23])=[O:24])=[C:15]([C:2]2[O:3][C:4]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:5][N:6]=2)[CH:14]=1 |^1:43,45,64,83|

Inputs

Step One
Name
Quantity
6.65 g
Type
reactant
Smiles
ClC=1OC(=CN1)C(=O)OCC
Name
Quantity
13.28 g
Type
reactant
Smiles
ClC1=CC(=C2C=NN(C2=C1)S(=O)(=O)C1=CC=CC=C1)[Sn](C)(C)C
Name
Quantity
52 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
3.37 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
copper(I) iodide
Quantity
1.11 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
2.03 g
Type
reactant
Smiles
ClC=1OC(=CN1)C(=O)OCC
Name
Quantity
4.06 g
Type
reactant
Smiles
ClC1=CC(=C2C=NN(C2=C1)S(=O)(=O)C1=CC=CC=C1)[Sn](C)(C)C
Name
Quantity
16 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
1.03 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
copper(I) iodide
Quantity
0.34 g
Type
catalyst
Smiles
[Cu]I
Step Three
Name
Quantity
0.55 g
Type
reactant
Smiles
ClC=1OC(=CN1)C(=O)OCC
Name
Quantity
1.1 g
Type
reactant
Smiles
ClC1=CC(=C2C=NN(C2=C1)S(=O)(=O)C1=CC=CC=C1)[Sn](C)(C)C
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
0.28 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
copper(I) iodide
Quantity
0.09 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at 100° C. under microwave irradiation for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Each batch was heated
TEMPERATURE
Type
TEMPERATURE
Details
to cool to RT
CUSTOM
Type
CUSTOM
Details
the combined precipitated product
FILTRATION
Type
FILTRATION
Details
collected by filtration
WASH
Type
WASH
Details
washing with further diethyl ether
CUSTOM
Type
CUSTOM
Details
then drying in a vacuum oven for 72 h
Duration
72 h
DISSOLUTION
Type
DISSOLUTION
Details
Approximately 5.2 g of the resultant solid was dissolved in dichloromethane
WASH
Type
WASH
Details
eluting with further dichloromethane
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC(=C2C=NN(C2=C1)S(=O)(=O)C1=CC=CC=C1)C=1OC(=CN1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.95 g
YIELD: CALCULATEDPERCENTYIELD 39.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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